molecular formula C18H17NO6 B460837 Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460837
M. Wt: 343.3 g/mol
InChI Key: SQUITTLUNZPGIE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. This compound belongs to the class of amino-substituted 4,8-dihydropyrano[3,2-b]pyran derivatives, which are recognized as privileged structures in drug discovery due to their remarkable biological activities . The core pyrano[3,2-b]pyran scaffold is a key structural motif found in numerous natural products and synthetic drug candidates, known for its broad-spectrum pharmacological profile . The strategic substitution pattern on this molecule, including the ethyl ester, hydroxymethyl, and amino functional groups, makes it a versatile intermediate for further chemical transformations and structure-activity relationship (SAR) studies. Related pyrano[3,2-b]pyran derivatives have demonstrated promising anti-proliferative activity against human cancer-cell lines in scientific studies, highlighting the therapeutic potential of this chemical class . These compounds can be synthesized via sustainable, one-pot multicomponent reactions using readily available starting materials, including carbonyl compounds, active methylene compounds, and kojic acid, often employing organocatalysts like l-proline under mild conditions . This efficient synthetic approach aligns with green chemistry principles by minimizing waste and avoiding metal catalysts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-2-23-18(22)14-13(10-6-4-3-5-7-10)16-15(25-17(14)19)12(21)8-11(9-20)24-16/h3-8,13,20H,2,9,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUITTLUNZPGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-326387 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity: Compounds derived from the pyrano framework have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from similar multicomponent reactions demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
  • Inhibition of Acetylcholinesterase: Research indicates that certain derivatives act as potential acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to inhibit this enzyme can lead to improved cognitive function by increasing acetylcholine levels in the brain .
  • Antitumor Properties: The structural features of this compound suggest potential antitumor activity. Studies have indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

StudyFindings
Multicomponent SynthesisAchieved high yields of pyrano derivatives using ultrasound-assisted methods, demonstrating efficiency and simplicity in synthesis .
Antimicrobial ScreeningCompounds showed excellent activity against multiple bacterial strains with minimal inhibitory concentrations lower than standard antibiotics .
Acetylcholinesterase InhibitionIn silico studies revealed promising candidates for AChE inhibition with favorable ADMETox profiles, indicating low toxicity and good bioavailability .

Mechanism of Action

The exact mechanism of action of WAY-326387 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in osteosarcoma and bacterial cell processes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Functional Group Variations at Position 3

Compound Name Substituent at C3 Molecular Formula Key Properties/Activities References
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Ethyl carboxylate C₁₈H₁₇NO₆ Enhanced solubility; potential for esterase-mediated metabolic activation.
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Carbonitrile C₁₆H₁₂N₂O₄ Higher melting point (234–245°C); strong antityrosinase activity (IC₅₀ = 1.2 µM for 6h).
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Methyl carboxylate + 2-Cl C₁₇H₁₄ClNO₆ Reduced steric bulk compared to ethyl; Cl substituent enhances lipophilicity.

Key Observations :

  • Carbonitrile derivatives (e.g., 3a-o in ) exhibit superior antityrosinase activity due to stronger hydrogen bonding with the enzyme’s active site .
  • Carboxylate esters (ethyl/methyl) offer better solubility, making them more suitable for formulation in biological assays .

Substituent Variations on the Phenyl Ring

Compound Name Substituent on Phenyl Ring Molecular Formula Melting Point (°C) Biological Activity References
Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-Fluoro C₁₈H₁₆FNO₆ N/A Improved metabolic stability via reduced oxidation.
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) 3-(4-Cl-benzyloxy) C₂₃H₁₈ClN₂O₅ 232–236 Strongest antityrosinase activity (IC₅₀ = 0.8 µM).
2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-Ethoxy-3-methoxy C₁₉H₁₈N₂O₆ N/A Alkoxy groups enhance binding to hydrophobic pockets.

Key Observations :

  • Chlorine substituents (e.g., 6h in ) significantly boost antityrosinase activity due to increased electrophilicity and enzyme interaction .
  • Alkoxy groups (e.g., methoxy, benzyloxy) improve binding affinity by engaging in hydrophobic interactions .

Biological Activity

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C20H19NO8
  • Molecular Weight : 401.37 g/mol
  • CAS Number : 825603-17-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrano[3,2-b]pyran compounds exhibit promising antimicrobial properties. For example:

  • In vitro Studies : Compounds similar to ethyl 2-amino-6-(hydroxymethyl)-8-oxo have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives have been evaluated for their anti-inflammatory effects:

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives have shown higher selectivity for COX-2 compared to traditional NSAIDs .

Anticancer Activity

The compound has also been studied for its potential anticancer properties:

  • Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial activity of synthesized pyrano[3,2-b]pyran derivatives. The results showed that certain modifications of the ethyl 2-amino derivative significantly increased antibacterial efficacy compared to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)
Ethyl 2-amino derivativeE. coli15
Ethyl 2-amino derivativeS. aureus18

Case Study 2: Anti-inflammatory Properties

In a recent investigation into anti-inflammatory agents, ethyl 2-amino derivatives were tested for their ability to inhibit COX enzymes. The results indicated that some derivatives had a selectivity index greater than that of celecoxib, a known COX-2 inhibitor .

CompoundCOX Inhibition (%)Selectivity Index
Ethyl 2-amino derivative85%9.26
Celecoxib80%8.60

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, and how are they characterized?

  • Methodology : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign signals for the pyrano[3,2-b]pyran core, phenyl group, and hydroxymethyl moiety .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.
  • X-ray Crystallography : Resolve spatial arrangement and hydrogen-bonding networks if single crystals are obtainable .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Methodology : Multi-step synthesis involving:

  • Cyclization Reactions : Utilize acid- or base-catalyzed cyclization to form the dihydropyrano[3,2-b]pyran scaffold, as seen in analogous pyran derivatives .
  • Protecting Groups : Protect the hydroxymethyl (-CH₂OH) group (e.g., with tert-butyldimethylsilyl) during synthesis to prevent side reactions .
  • Esterification : Introduce the ethyl carboxylate group via reaction with ethyl chloroformate under anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?

  • Methodology : Apply Design of Experiments (DoE) principles:

  • Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical factors .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
  • Case Study : For analogous pyrano-pyran derivatives, optimal yields (>70%) were achieved using DMF as a solvent at 80°C with catalytic p-toluenesulfonic acid .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural characterization?

  • Methodology :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the dihydropyran ring system .

Q. What computational approaches are effective in predicting the reactivity and regioselectivity of this compound in further derivatization?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map potential energy surfaces for reactions (e.g., nucleophilic attacks on the carbonyl group) .
  • Reaction Path Search : Use tools like the Artificial Force Induced Reaction (AFIR) method to simulate plausible reaction pathways .
  • Solvent Effects : Apply implicit solvent models (e.g., PCM) to predict solvent-dependent regioselectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for structurally similar pyrano[3,2-b]pyran derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables influencing activity .
  • Structure-Activity Relationship (SAR) : Isolate electronic (Hammett constants) and steric (Taft parameters) effects of substituents .
  • Reproducibility Testing : Re-evaluate key derivatives under standardized protocols to resolve conflicting results .

Methodological Framework Table

Research Objective Key Techniques References
Structural CharacterizationNMR, IR, MS, X-ray crystallography
Reaction OptimizationDoE, RSM, factorial design
Computational Reactivity PredictionDFT, AFIR, solvent modeling
Biological Data ValidationSAR analysis, reproducibility assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 2
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Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

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